N-Me-Ser-OMe.HCl
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Overview
Description
N-Methyl-L-serine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-serine methyl ester hydrochloride can be synthesized through the esterification of N-methyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-serine methyl ester hydrochloride often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .
Scientific Research Applications
N-Methyl-L-serine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Mechanism of Action
The mechanism of action of N-Methyl-L-serine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-serine ethyl ester hydrochloride
- N-Methyl-L-threonine methyl ester hydrochloride
- N-Methyl-L-serine tert-butyl ester hydrochloride
Uniqueness
N-Methyl-L-serine methyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and ease of synthesis .
Biological Activity
N-Methylserine methyl ester hydrochloride (N-Me-Ser-OMe.HCl) is a compound derived from serine, an amino acid that plays critical roles in various biological processes. This article examines the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and relevant case studies.
This compound is chemically characterized as C₄H₁₀ClN₁O₃. It is a derivative of serine, where the amino group is methylated, enhancing its lipophilicity and potentially altering its biological interactions. Its structure can be represented as:
This modification may influence its role in metabolic processes and interactions with various biological systems.
Contribution to One-Carbon Metabolism
This compound is involved in one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions. Serine serves as a source of one-carbon units that can regenerate methionine from homocysteine, contributing to the methionine cycle. This cycle is essential for producing S-adenosyl methionine (SAM), the primary cellular methyl donor involved in DNA and RNA methylation processes .
ATP Synthesis
Research indicates that serine supports de novo ATP synthesis, particularly in cancer cells where energy demands are high. This compound may play a role in maintaining ATP levels, thereby influencing cellular proliferation and survival under metabolic stress conditions .
Anticancer Potential
The biological activity of this compound has been explored in the context of cancer therapy. Studies suggest that compounds derived from serine can modulate pathways related to cell growth and apoptosis. For instance, the ability of serine to support ATP synthesis may provide a therapeutic advantage by enhancing the efficacy of chemotherapeutic agents in rapidly dividing cancer cells .
Neuroprotective Effects
N-Methylserine derivatives have been studied for their neuroprotective properties. They may influence neurotransmitter synthesis and promote neuronal survival under stress conditions. This potential has led to investigations into their use for treating neurodegenerative diseases .
Case Studies
Case Study 1: Serine Derivatives in Cancer Therapy
A study published in Nature demonstrated that serine metabolism supports the methionine cycle and enhances nucleotide synthesis in colorectal cancer cells. The researchers found that manipulating serine availability could alter the growth dynamics of these cancer cells, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .
Case Study 2: Neuroprotective Effects
Research highlighted in PubChem indicates that N-methylserine compounds exhibit protective effects on neuronal cells by enhancing mitochondrial function and reducing oxidative stress. These findings suggest that this compound could be beneficial in developing treatments for conditions like Alzheimer's disease .
Research Findings Summary
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
ZMOSKMOHEOBOGS-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@@H](CO)C(=O)OC.Cl |
Canonical SMILES |
CNC(CO)C(=O)OC.Cl |
Origin of Product |
United States |
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